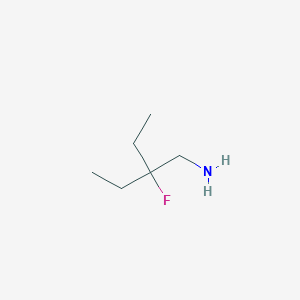
3-(Aminomethyl)-3-fluoropentane
Übersicht
Beschreibung
Aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-3-fluoropentane” are not available, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Chemical Reactions Analysis
Amines, such as “3-(Aminomethyl)-3-fluoropentane”, can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)-3-fluoropentane” would depend on its specific structure. In general, amines have properties such as color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrodefluorination of C(sp3)-F Bonds
Research by Scott, Çelenligil-Çetin, and Ozerov (2005) demonstrated the room-temperature catalytic hydrodefluorination of strong C(sp3)-F bonds in fluoropentane, catalyzed by Et3Si[B(C6F5)4], using Et3SiH as the hydrogen source. This process converts fluropentane to pentane, suggesting a method for modifying fluorinated compounds, potentially including 3-(Aminomethyl)-3-fluoropentane, for various chemical syntheses and applications (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Antimicrobial Activity of Fluorinated Steroids
A study by Khan, Kim, and Kim (2007) on the synthesis and evaluation of 7-fluoro-3-aminosteroids for antimicrobial activity against various bacteria demonstrates the potential biomedical applications of fluorinated aminosteroids. The study involved the nucleophilic fluorination of 7beta-hydroxysteroids, followed by reductive amination, yielding compounds with significant antimicrobial activity. This research suggests that derivatives of 3-(Aminomethyl)-3-fluoropentane could be explored for similar antimicrobial applications (Khan, Kim, & Kim, 2007).
Expedient Synthesis of Fluorinated Amines
Research into the synthesis of fluorinated amines, such as the work by Goh and Adsool (2015) on the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, highlights the potential of using fluorinated building blocks for creating novel compounds with possible pharmacological properties. These methodologies could be adapted for the synthesis of compounds related to 3-(Aminomethyl)-3-fluoropentane, further expanding its utility in drug development and research (Goh & Adsool, 2015).
Synthesis of Fluorinated Piperidines
Van Hende et al. (2009) described a synthetic route for new 1-alkyl-3-aminomethyl-3-fluoropiperidines, showcasing the importance of fluorinated compounds in the development of building blocks for medicinal chemistry. This approach includes fluorination, transformation of ester moieties into amides, and subsequent ring closure, highlighting the synthetic versatility of fluorinated aminomethyl groups such as that in 3-(Aminomethyl)-3-fluoropentane (Van Hende, Verniest, Thuring, Macdonald, Deroose, & Kimpe, 2009).
Fluorescent Amino Acids in Chemical Biology
Cheng, Kuru, Sachdeva, and Vendrell (2020) reviewed the advances in the design and synthesis of fluorescent amino acids, including their application in tracking protein-protein interactions and imaging biological processes. While not directly related to 3-(Aminomethyl)-3-fluoropentane, this work underscores the broader context in which fluorinated amino compounds can be utilized to design fluorescent probes for biological studies, potentially extending to derivatives of 3-(Aminomethyl)-3-fluoropentane (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-2-fluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c1-3-6(7,4-2)5-8/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAKMXQVNZONCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-fluoropentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



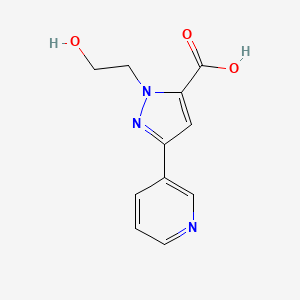
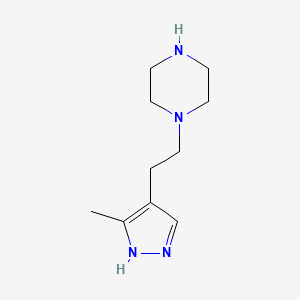
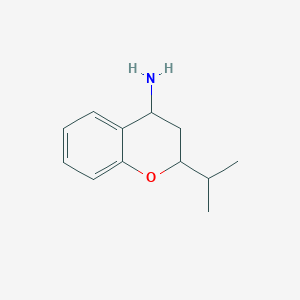
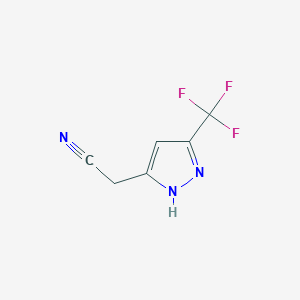
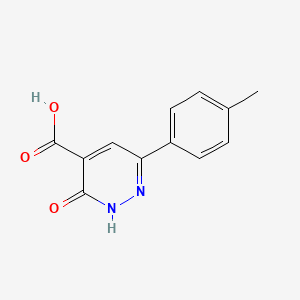
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)
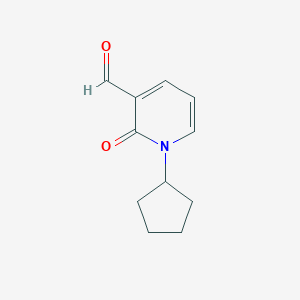
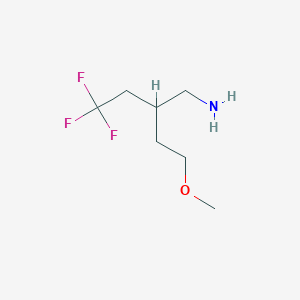
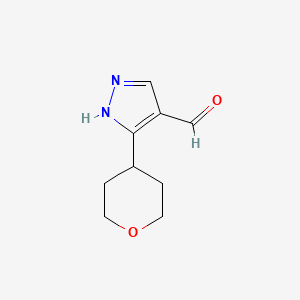
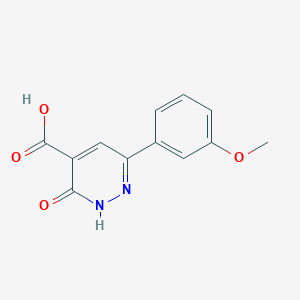
![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)
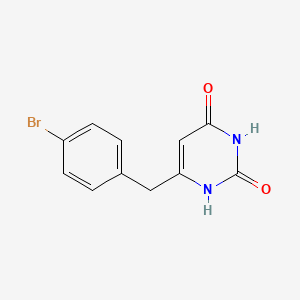
![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)